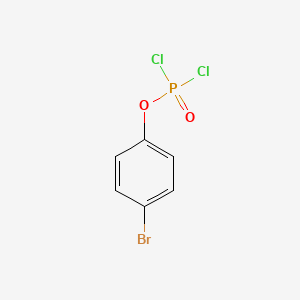
Ethyl 4,5-diaminopicolinate
Übersicht
Beschreibung
Ethyl 4,5-diaminopicolinate is a chemical compound with the formula C8H11N3O2 and a molecular weight of 181.19 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4,5-diaminopicolinate consists of an ethyl group (C2H5) attached to a picolinate core (a pyridine ring with an amino group at positions 4 and 5 and a carboxylate group at position 2) .Wissenschaftliche Forschungsanwendungen
Ethylene Perception and Inhibition in Plants
Ethylene and Plant Biology
Ethylene is a critical plant hormone influencing a wide range of physiological processes, from seed germination and flowering to fruit ripening and senescence. The manipulation of ethylene perception and signaling pathways offers potential applications in agriculture and horticulture to extend the shelf life of fruits and vegetables, improve crop resilience, and enhance flowering times. The development of ethylene inhibitors, such as 1-methylcyclopropene (1-MCP), demonstrates the commercial viability and scientific interest in controlling ethylene-mediated processes.
- Ethylene Inhibition with 1-MCP: The use of 1-MCP has shown significant effects on delaying the ripening and senescence of fruits and vegetables, illustrating the potential for chemical interventions in ethylene signaling pathways to improve post-harvest quality and extend the storage life of agricultural products (Watkins, 2006).
Potential for Chemical Synthesis and Drug Development
Antiviral Activity
Studies on substituted pyrimidines have revealed their potential antiviral activities, indicating the usefulness of chemical synthesis in developing compounds with specific biological effects. Although not directly related to Ethyl 4,5-diaminopicolinate, this research domain exemplifies how structural modifications of chemical compounds can tailor their biological activities for therapeutic purposes.
- Substituted Pyrimidines as Antivirals: Research into 2,4-diamino-6-substituted pyrimidines has demonstrated their efficacy against retroviruses, highlighting the potential for chemical synthesis in creating effective antiviral agents (Hocková et al., 2003).
Applications in Material Science
Polymer Photodetectors
Molecular engineering of conjugated polymers, including the use of modified ethylenedioxythiophene, has been shown to enhance the sensitivity of polymer photodetectors. This area of research could be relevant for the development of advanced materials for photovoltaic applications and electronic devices, underscoring the potential of molecular modifications to improve material properties.
- Enhanced Detectivities in Photodetectors: The incorporation of modified ethylenedioxythiophene into conjugated polymers reduces dark current and improves the detectivities of polymer photodetectors, demonstrating the impact of molecular engineering on the development of highly sensitive detection devices (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 4,5-diaminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGYUNVIMSXNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635839 | |
| Record name | Ethyl 4,5-diaminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-diaminopicolinate | |
CAS RN |
1000783-11-8 | |
| Record name | Ethyl 4,5-diaminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




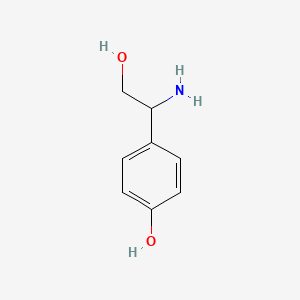

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)
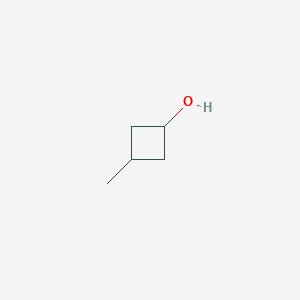

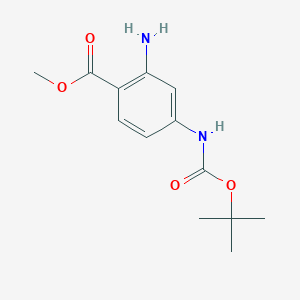

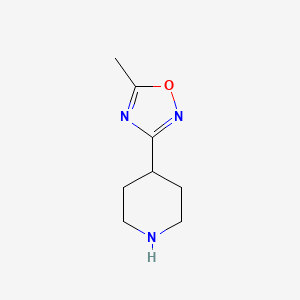


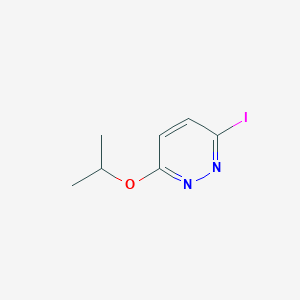
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
